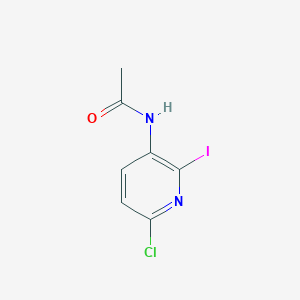

N-(6-Chloro-2-iodopyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClIN2O |

|---|---|

Molecular Weight |

296.49 g/mol |

IUPAC Name |

N-(6-chloro-2-iodopyridin-3-yl)acetamide |

InChI |

InChI=1S/C7H6ClIN2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |

InChI Key |

QWGGYMULSFEABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)Cl)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 6 Chloro 2 Iodopyridin 3 Yl Acetamide and Its Precursors

Retrosynthetic Approaches to the N-(6-Chloro-2-iodopyridin-3-yl)acetamide Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most straightforward disconnection is the amide bond. This primary disconnection reveals two key synthons: the acetyl group, which can be introduced using common acetylating agents, and the crucial intermediate, 6-chloro-2-iodopyridin-3-amine.

Further deconstruction of this di-halogenated amine precursor can be envisioned through two main pathways involving the sequential removal of the halogen atoms:

Pathway A (Iodination last): Disconnection of the carbon-iodine bond leads to 6-chloropyridin-3-amine. This suggests a synthetic route where the final key step is a regioselective iodination of a pre-existing chloro-substituted aminopyridine.

Pathway B (Chlorination last): Alternatively, disconnection of the carbon-chlorine bond points to 2-iodopyridin-3-amine as an intermediate. This less common approach would require a regioselective chlorination of an iodo-substituted aminopyridine, which can be challenging due to the activating nature of the amino group and the presence of another halogen.

Based on the availability of starting materials and the predictability of regiochemical outcomes in electrophilic aromatic substitution on pyridine (B92270) rings, Pathway A represents the more strategically sound and commonly employed approach. The synthesis of 6-chloropyridin-3-amine itself becomes a critical sub-problem, often starting from 3-aminopyridine or a related nicotinic acid derivative.

Direct Synthesis of this compound

The final step in the synthesis of the title compound is the formation of the amide bond. This is typically achieved through the acylation of the precursor amine. The synthesis of this precursor, in turn, relies on highly selective halogenation methods.

The conversion of 6-chloro-2-iodopyridin-3-amine to this compound is a standard N-acylation reaction. This transformation involves the nucleophilic attack of the amino group on an electrophilic acetyl source. Common reagents for this purpose include acetyl chloride and acetic anhydride.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), to prevent reaction with the solvent. A base is generally required to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. Tertiary amines like triethylamine (TEA) or pyridine are frequently used for this purpose. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

| Amine Substrate | Acylating Agent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Aromatic Amines (General) | Acetyl Chloride | Triethylamine (TEA) | DCM or THF | 0 °C to room temp. | Good to Excellent |

| Aromatic Amines (General) | Acetic Anhydride | Pyridine or TEA | DCM or neat | Room temp. to reflux | Good to Excellent |

| 3-Chloroaniline | Benzoyl Chloride | 4-(Dimethylamino)pyridine (DMAP) | Not specified | Not specified | High (catalytic) |

The synthesis of the key intermediate, 6-chloro-2-iodopyridin-3-amine, requires precise control over the regioselectivity of two distinct halogenation reactions on the pyridine ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6).

The introduction of iodine at the C2 position of 6-chloropyridin-3-amine is a critical step. The amino group at C3 strongly directs the incoming electrophile to the adjacent C2 and C4 positions. As the C6 position is already blocked by chlorine, the primary sites for electrophilic attack are C2 and C4. Iodination occurs preferentially at the C2 position, which is ortho to the activating amino group.

A widely used method for this transformation is electrophilic iodination using N-iodosuccinimide (NIS). google.com This reagent provides a source of electrophilic iodine (I+) and is favored for its mild reaction conditions and ease of handling compared to molecular iodine. The reaction is typically performed in a polar aprotic solvent like DMF at room temperature. google.com

| Substrate | Iodinating Agent | Catalyst/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6-Chloropyridin-3-amine | N-Iodosuccinimide (NIS) | DMF | Room Temperature, 16-20 h | 6-Chloro-2-iodopyridin-3-amine | Not specified google.com |

| Aromatic Compounds | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Mild, short reaction times | Iodinated Aromatics | Excellent |

| Deactivated Aromatics | N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid | Not specified | Halogenated Aromatics | Not specified |

The synthesis of the precursor 6-chloropyridin-3-amine can be approached from 6-chloronicotinic acid. This method involves the conversion of the carboxylic acid group to an amine via the Hofmann rearrangement. This reaction proceeds by first converting the carboxylic acid to a primary amide (6-chloronicotinamide), typically using thionyl chloride followed by ammonia. The resulting amide is then treated with a reagent like bromine in an aqueous solution of sodium hydroxide (B78521). wikipedia.org The reaction proceeds through an isocyanate intermediate, which is hydrolyzed to the primary amine with the loss of carbon dioxide, resulting in a product with one fewer carbon atom than the starting amide. wikipedia.orgchemistrysteps.com

This multi-step sequence, starting from a readily available chlorinated pyridine derivative, allows for the unambiguous placement of the amino group at the C3 position while ensuring the chlorine remains at C6.

The synthesis of this compound is a prime example of a multi-halogenation strategy where two different halogens are introduced sequentially onto the pyridine ring. Direct multi-halogenation of 3-aminopyridine with a mixture of chlorinating and iodinating agents is generally not feasible due to the high reactivity of the substrate, which would likely lead to a mixture of over-halogenated and isomeric products.

Therefore, a controlled, stepwise approach is necessary:

Chlorination: Synthesis of the 6-chloro-substituted pyridine ring, for instance, by utilizing 6-chloronicotinic acid as the starting material.

Amination: Introduction of the amino group at the C3 position, for example, through the Hofmann rearrangement of 6-chloronicotinamide.

Iodination: Regioselective introduction of iodine at the C2 position of the resulting 6-chloropyridin-3-amine using an electrophilic iodine source like NIS.

This sequential strategy ensures the precise installation of each substituent in the desired location, which is fundamental for the successful synthesis of the target compound.

Selective Halogenation Strategies on Pyridine Amines

Green and Sustainable Synthesis of this compound

The pursuit of green and sustainable chemical processes has driven innovation in the synthesis of this compound. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key to this is the development of continuous flow reactor applications and novel catalytic methodologies.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. vapourtec.comeuropa.eu These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

The synthesis of this compound involves the acetylation of its precursor, 6-Chloro-2-iodopyridin-3-amine. While specific literature on the continuous flow synthesis of the target compound is not abundant, the principles can be readily applied from similar transformations. A notable green approach is the use of acetonitrile as both the acetylating agent and solvent in a continuous flow system, catalyzed by alumina. nih.gov This method avoids the use of corrosive and hazardous reagents like acetyl chloride or acetic anhydride. nih.gov

The proposed continuous flow setup would involve pumping a solution of 6-Chloro-2-iodopyridin-3-amine in acetonitrile through a heated packed-bed reactor containing a solid catalyst, such as alumina. The product stream would then be collected, and the solvent evaporated to yield the desired this compound. This process offers a safer, more efficient, and sustainable alternative to conventional batch methods.

Table 1: Representative Continuous Flow N-Acetylation of Aromatic Amines using Acetonitrile

| Entry | Amine Substrate | Temperature (°C) | Residence Time (min) | Conversion (%) | Isolated Yield (%) |

| 1 | Aniline | 200 | 27 | >99 | 95 |

| 2 | 4-Chloroaniline | 200 | 27 | >99 | 96 |

| 3 | 4-Bromoaniline | 200 | 27 | >99 | 97 |

| 4 | 4-Iodoaniline | 200 | 27 | >99 | 98 |

| 5 | 4-Aminophenol | 200 | 27 | >99 | 99 (as Paracetamol) |

Data adapted from a study on the continuous-flow acetylation of various amines. nih.gov This table illustrates the potential applicability and high efficiency of the method for the synthesis of this compound from its corresponding amine precursor.

The development of novel catalysts is at the forefront of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally friendly alternatives. For the synthesis of this compound, the key step of N-acetylation of 6-Chloro-2-iodopyridin-3-amine can be significantly improved through catalysis.

Heterogeneous Catalysts:

The use of solid, reusable catalysts simplifies product purification and reduces waste. A variety of heterogeneous catalysts have been shown to be effective for the acetylation of amines. mdpi.comresearchgate.netmdpi.com These include:

Metal Oxides: Catalysts such as ZnO, CuO-ZnO, and nano γ-Fe2O3 have demonstrated high activity for acetylation reactions. mdpi.com

Solid Acids: Materials like silica-sulfamic acid, borated zirconia, and P2O5/Al2O3 can effectively catalyze the acetylation of amines under solvent-free conditions. mdpi.comtandfonline.com

Functionalized Materials: Polymer-supported catalysts and functionalized carbon materials are also promising options for clean acetylation processes. mdpi.commdpi.com

A particularly green approach involves catalyst-free and solvent-free acetylation using acetic anhydride at moderate temperatures. mdpi.com This method offers high yields and avoids the need for both a catalyst and a solvent, representing a significant step towards a more sustainable process.

Homogeneous and Biocatalysis:

While heterogeneous catalysis is often preferred for ease of separation, homogeneous catalysts can also offer high efficiency. For instance, tartaric acid in glacial acetic acid has been reported as a simple and inexpensive system for the N-acetylation of primary aromatic amines. ias.ac.in Furthermore, biocatalysis, using enzymes like lipases, is an emerging green alternative for amide bond formation, often proceeding under mild conditions with high selectivity.

Table 2: Comparison of Catalytic Systems for N-Acetylation of Aromatic Amines

| Catalyst System | Acetylating Agent | Solvent | Conditions | Key Advantages |

| Alumina (in flow) | Acetonitrile | Acetonitrile | 200 °C, 50 bar | Sustainable acetylating agent, continuous process. nih.gov |

| None | Acetic Anhydride | None | 60 °C | Catalyst- and solvent-free, high atom economy. mdpi.com |

| Tartaric Acid | Acetic Acid | Acetic Acid | Reflux | Inexpensive and environmentally benign catalyst. ias.ac.in |

| P2O5/Al2O3 | Acetic Anhydride | None | Room Temp. | Heterogeneous, solvent-free, mild conditions. tandfonline.com |

| Vinegar (Acetic Acid) | Acetic Anhydride | Water | Room Temp. | Eco-friendly, readily available catalyst. ijcrt.org |

This table summarizes various green and catalytic approaches for N-acetylation that could be adapted for the synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of N 6 Chloro 2 Iodopyridin 3 Yl Acetamide

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms (iodine at C2 and chlorine at C6) on the pyridine (B92270) ring of N-(6-Chloro-2-iodopyridin-3-yl)acetamide is pivotal for its utility in selective synthesis. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally the selectivity-determining step. baranlab.org The reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl > C-OTf. acs.org Consequently, the C2-iodo position is the primary site for cross-coupling, allowing for the retention of the C6-chloro atom for subsequent transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org For dihalopyridines, the site-selectivity is well-established, with preferential reaction occurring at the more reactive halogen substituent. rsc.org In the case of this compound, the significantly greater reactivity of the C-I bond compared to the C-Cl bond ensures that Suzuki-Miyaura coupling occurs selectively at the C2 position.

Research on analogous 2,6-dihalopyridines confirms this selectivity. For instance, 2-bromo-6-iodo-3-methoxypyridine (B1278952) undergoes selective Suzuki reactions to yield mono-arylated derivatives at the iodo-substituted position. researchgate.net Similarly, studies on various dihalopyridines consistently show that palladium-catalyzed coupling reactions preferentially take place at the C2/C6 positions, and for mixed halide substrates, the order of reactivity (I > Br > Cl) dictates the reaction site. rsc.org This high regioselectivity allows for the synthesis of 2-aryl-6-chloro-3-acetamidopyridine derivatives, which can be further functionalized at the C6 position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C2 Position

| Entry | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | N-(6-Chloro-2-phenylpyridin-3-yl)acetamide |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | N-(6-Chloro-2-(4-methoxyphenyl)pyridin-3-yl)acetamide |

| 3 | Thiophene-2-boronic acid | [PdCl(C₃H₅)]₂/ligand | Cs₂CO₃ | THF | N-(6-Chloro-2-(thiophen-2-yl)pyridin-3-yl)acetamide |

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | N-(6-Chloro-2-(pyridin-3-yl)pyridin-3-yl)acetamide |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org When applied to dihaloarenes such as this compound, the reaction proceeds with high regioselectivity.

The selectivity is governed by the relative rates of oxidative addition of the palladium catalyst to the C-X bonds. The C-I bond is substantially more reactive than the C-Cl bond, leading to the exclusive formation of the C2-aminated product. Studies on 2,6-dihalopyridines have shown that the proportion of diaminated product increases with the reactivity of the halopyridine (iodo > bromo > chloro), and selective mono-amination is readily achievable. researchgate.net Catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, which facilitate the catalytic cycle. researchgate.netcapes.gov.br This allows for the coupling of a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles at the C2 position, while preserving the C6-chloro substituent for potential downstream reactions. cas.cznih.gov

Table 2: Buchwald-Hartwig Amination with Various Nitrogen Nucleophiles

| Entry | Amine Nucleophile | Catalyst System | Base | Solvent | Expected Product |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | N-(6-Chloro-2-(morpholin-4-yl)pyridin-3-yl)acetamide |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | N-(6-Chloro-2-(phenylamino)pyridin-3-yl)acetamide |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | THF | N-(2-(Benzylamino)-6-chloropyridin-3-yl)acetamide |

| 4 | Pyrrolidine | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | N-(6-Chloro-2-(pyrrolidin-1-yl)pyridin-3-yl)acetamide |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes. wikipedia.org In the context of this compound, the Sonogashira reaction provides a regioselective pathway to introduce an alkyne moiety at the C2 position.

The mechanism relies on the greater reactivity of the C-I bond towards oxidative addition by the palladium(0) catalyst compared to the C-Cl bond. acs.orgrsc.org This inherent chemoselectivity has been demonstrated in studies on polyhalogenated pyridines, where alkynylation occurs preferentially at the most labile halogen site. rsc.org The reaction is typically carried out under mild conditions, using an amine as both the base and, in some cases, the solvent. wikipedia.org This selective functionalization yields 2-alkynyl-6-chloropyridine derivatives, which are versatile intermediates for further synthetic manipulations.

Table 3: Selective Sonogashira Coupling with Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | N-(6-Chloro-2-(phenylethynyl)pyridin-3-yl)acetamide |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | N-(6-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide |

| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | N-(2-(Hex-1-yn-1-yl)-6-chloropyridin-3-yl)acetamide |

| 4 | Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | N-(6-Chloro-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)acetamide nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for forming a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for C(sp²)-C(sp²) bond formation. libretexts.org For this compound, the Heck reaction offers a regioselective route to install an olefinic group at the C2 position.

The selectivity is dictated by the preferential oxidative addition of the palladium catalyst across the C-I bond over the more stable C-Cl bond. wikipedia.org This allows for the vinylation of the pyridine ring exclusively at the 2-position. The reaction is compatible with a wide array of alkenes, including acrylates, styrenes, and other electron-deficient or neutral olefins. organic-chemistry.orgbeilstein-journals.org The resulting 2-alkenyl-6-chloropyridine products are valuable precursors for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. nih.gov

Table 4: Regioselective Heck Reaction with Various Olefins

| Entry | Olefin | Catalyst System | Base | Solvent | Expected Product |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-N-(6-Chloro-2-styrylpyridin-3-yl)acetamide |

| 2 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile | (E)-Butyl 3-(3-acetamido-6-chloropyridin-2-yl)acrylate |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMA | (E)-3-(3-Acetamido-6-chloropyridin-2-yl)acrylonitrile |

| 4 | 2,3-Dihydrofuran | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | Toluene | N-(6-Chloro-2-(2,3-dihydrofuran-5-yl)pyridin-3-yl)acetamide |

The Negishi coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org When this compound is subjected to Negishi coupling conditions, the reaction occurs with high regioselectivity at the C2 position.

The underlying principle for this selectivity is, once again, the differential reactivity of the two carbon-halogen bonds towards oxidative addition by the palladium or nickel catalyst. organic-chemistry.org The C-I bond undergoes oxidative addition much more readily than the C-Cl bond, directing the coupling to the C2 site. nih.gov This allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups via the corresponding organozinc reagents. The Negishi coupling is a powerful tool for preparing substituted pyridines from complex fragments. orgsyn.org

Table 5: Selective Negishi Coupling with Organozinc Reagents

| Entry | Organozinc Reagent | Catalyst System | Solvent | Expected Product |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | N-(6-Chloro-2-phenylpyridin-3-yl)acetamide |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | Dioxane | N-(6-Chloro-2-ethylpyridin-3-yl)acetamide |

| 3 | Vinylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | N-(6-Chloro-2-vinylpyridin-3-yl)acetamide |

| 4 | 2-Pyridylzinc bromide | Pd(OAc)₂ / SPhos | DMA | N-(6-Chloro-2-(pyridin-2-yl)pyridin-3-yl)acetamide |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. In pyridine systems, nucleophilic attack is favored at the C2, C4, and C6 positions because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com For this compound, both the C2 and C6 positions are activated towards SNAr.

The regioselectivity of SNAr reactions on this substrate is determined by a combination of factors:

Leaving Group Ability : The rate of SNAr reactions is dependent on the ability of the halogen to depart. The general trend for leaving group ability is I > Br > Cl > F. This factor strongly favors substitution at the C2-iodo position over the C6-chloro position.

Electronic Activation : Both C2 and C6 positions are ortho/para to the ring nitrogen, which provides electronic activation for nucleophilic attack.

Steric Hindrance : The acetamido group at the C3 position may exert some steric influence on the approaching nucleophile, potentially affecting the relative rates of attack at C2 versus C6.

Substituent Effects : The electron-donating nature of the acetamido group at C3 can influence the electron density of the ring. However, in dihalopyridines, the leaving group ability is often the dominant factor. In some cases, a substituent at the 3-position can direct substitution to the ortho (C2) position through coordination with the counter-ion of the nucleophile. colab.ws

Given the superior leaving group ability of iodide, SNAr reactions with various nucleophiles (e.g., alkoxides, thiolates, amines) are expected to proceed with high selectivity at the C2 position. This provides a complementary, transition-metal-free method for introducing heteroatom substituents at this site.

Table 6: Expected Selectivity in SNAr Reactions with Various Nucleophiles

| Entry | Nucleophile | Reagent | Solvent | Expected Major Product |

| 1 | Methoxide | NaOMe | Methanol | N-(6-Chloro-2-methoxypyridin-3-yl)acetamide |

| 2 | Ethanethiolate | NaSEt | DMF | N-(6-Chloro-2-(ethylthio)pyridin-3-yl)acetamide |

| 3 | Ammonia | NH₃ | Dioxane | N-(2-Amino-6-chloropyridin-3-yl)acetamide |

| 4 | Piperidine | Piperidine | DMSO | N-(6-Chloro-2-(piperidin-1-yl)pyridin-3-yl)acetamide |

Selective Displacement of Halogen Substituents

In nucleophilic aromatic substitution (SNAr) reactions, the pyridine ring is activated towards attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. In this compound, both halogen atoms are located at these activated positions. The selectivity of which halogen is displaced by a nucleophile is determined by two primary factors: the ability of the halogen to activate the carbon for attack (related to its electronegativity) and its ability to function as a leaving group.

The general reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl ≈ Br > I when the rate-determining step is the initial nucleophilic attack, as the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. nih.gov However, when the departure of the leaving group becomes more significant in the rate-determining step, the C-I bond, being the weakest, facilitates faster substitution.

For this compound, nucleophilic attack is expected to preferentially occur at the C2 position, leading to the displacement of the iodide. This selectivity is attributed to a combination of factors:

Leaving Group Ability: Iodide is an excellent leaving group compared to chloride due to its larger size, greater polarizability, and the lower strength of the C-I bond.

Position Activation: The C2 position is highly activated by the adjacent ring nitrogen.

This selective reactivity allows for the sequential functionalization of the pyridine ring, where the iodo group can be replaced first under milder conditions, followed by the displacement of the chloro group under more forcing conditions.

Influence of Substituents on SNAr Reactivity

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the ring system and makes it susceptible to nucleophilic attack.

Halogen Substituents (Cl and I): Both chlorine and iodine are electron-withdrawing through their inductive effects (-I), further activating the ring towards nucleophilic substitution. They are, however, weakly electron-donating by resonance (+M), but this effect is generally outweighed by their inductive withdrawal in the context of SNAr.

Acetamido Substituent (-NHCOCH3): The acetamido group at the C3 position has a dual electronic nature. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen and oxygen atoms. Concurrently, it has a moderate electron-donating resonance effect (+M) from the nitrogen lone pair. Its position meta to the C6-chloro and ortho to the C2-iodo means its resonance effect will more strongly influence the C2 and C4 positions. This electron-donating resonance can slightly decrease the reactivity of the ring towards nucleophiles compared to a ring with only withdrawing groups. researchgate.net

The combined influence of these substituents results in a highly activated system for SNAr, with predictable selectivity.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on SNAr Reactivity |

|---|---|---|---|---|

| Ring Nitrogen | 1 | Strongly Withdrawing | N/A | Strongly Activating |

| Iodo | 2 | Withdrawing | Weakly Donating | Activating; Excellent Leaving Group |

| Acetamido | 3 | Weakly Withdrawing | Moderately Donating | Slightly Deactivating (Resonance) |

| Chloro | 6 | Withdrawing | Weakly Donating | Activating; Good Leaving Group |

Electrophilic and Radical Functionalization of the Pyridine Ring

The functionalization of the this compound ring is not limited to nucleophilic substitution. Electrophilic and radical pathways offer alternative routes for modification, although they are generally less favored.

The pyridine ring system, particularly when substituted with electron-withdrawing groups like halogens, is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS). Reactions such as nitration, halogenation, or Friedel-Crafts alkylation typically require harsh conditions and proceed with low yields, if at all. If an electrophilic substitution were to occur, it would likely be directed to the C5 position, which is the least deactivated position on the ring.

Radical functionalization presents a more viable alternative for modifying electron-deficient heterocyclic systems. Various modern synthetic methods allow for the introduction of alkyl or aryl groups onto the pyridine ring via radical intermediates. While specific studies on the radical functionalization of this compound are not prominent, general methodologies for radical C-H functionalization of pyridines could potentially be applied to introduce substituents at the C4 or C5 positions.

Amide Bond Reactivity and Derivatization

The acetamido group is a key functional handle that can undergo its own set of chemical transformations, independent of the pyridine ring's aromatic chemistry.

Hydrolytic Stability and Cleavage

The amide bond in this compound is generally stable under neutral conditions. However, it can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding amine, 6-Chloro-2-iodopyridin-3-amine, and acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-Catalyzed Hydrolysis: Under strong basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This pathway is generally slower than acid-catalyzed hydrolysis and often requires heat.

This hydrolytic cleavage can be a useful synthetic step to unmask the amino group for further derivatization after the pyridine ring has been functionalized.

N-Functionalization Strategies (e.g., N-alkylation)

While the amide nitrogen is not strongly nucleophilic due to delocalization of its lone pair into the adjacent carbonyl group, it can be functionalized. N-alkylation is a common derivatization strategy. This transformation is typically achieved in a two-step process:

Deprotonation: The amide N-H proton is first removed using a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate a highly nucleophilic amidate anion.

Nucleophilic Attack: The resulting anion then displaces a leaving group from an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a new N-C bond. semanticscholar.orgmdpi.com

This strategy allows for the introduction of a wide variety of substituents onto the amide nitrogen, further increasing the molecular diversity that can be generated from the parent compound.

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Public Domain

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the compound this compound. Despite its registered chemical identity, detailed characterization through advanced spectroscopic and crystallographic techniques does not appear to be published in accessible scholarly sources.

As a result, a detailed article focusing solely on the advanced nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry, vibrational spectroscopy, and X-ray single crystal diffraction analysis of this specific compound cannot be generated at this time. The creation of a scientifically accurate and thorough article, as outlined, is contingent upon the availability of primary research data.

The intended structure of the article was to include:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive analysis of 1D and 2D NMR data to elucidate the precise chemical environment of each atom and to explore the potential for conformational isomers.

High-Resolution Mass Spectrometry: Confirmation of the compound's exact molecular formula through precise mass measurement.

Vibrational Spectroscopy (Infrared and Raman): Identification of the key functional groups within the molecule based on their characteristic vibrational frequencies.

X-ray Single Crystal Diffraction Analysis: The definitive determination of the molecule's three-dimensional structure, including precise bond lengths and angles.

Without access to the necessary spectra and crystallographic information for this compound, the compilation of the requested detailed research findings and data tables is not possible. The scientific community awaits the publication of such data to fully characterize this compound.

Spectroscopic and Crystallographic Characterization of N 6 Chloro 2 Iodopyridin 3 Yl Acetamide

X-ray Single Crystal Diffraction Analysis

Analysis of Supramolecular Assembly and Intermolecular Interactions

A detailed analysis of the supramolecular assembly and the nature of intermolecular interactions, such as hydrogen bonding, halogen bonding (involving both chlorine and iodine), and π-stacking, cannot be provided. The determination of bond lengths, bond angles, and torsion angles associated with these interactions is not possible without the foundational crystallographic data.

Co-crystallization Studies and Crystal Engineering

Similarly, a discussion on co-crystallization studies and the application of crystal engineering principles is unfeasible. Such studies involve the targeted design of multi-component crystals (co-crystals) to modify the physicochemical properties of a compound. This requires a deep understanding of the intermolecular interactions of the parent compound, which, as stated, is not available.

Computational and Theoretical Investigations on N 6 Chloro 2 Iodopyridin 3 Yl Acetamide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of a molecule. These computational techniques provide insights into the geometric and electronic structure, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, where the electron density is used as the fundamental variable. For a molecule like N-(6-Chloro-2-iodopyridin-3-yl)acetamide, a functional such as B3LYP or ωB97X-D would typically be paired with a basis set like 6-311++G(d,p) to perform the calculations.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which corresponds to the most stable structure. The successful optimization is confirmed when all calculated vibrational frequencies are positive, indicating a true energy minimum on the potential energy surface. The resulting geometric parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: This table is for illustrative purposes only, as specific data for this compound was not found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is mapped onto the molecule's surface. The MEP is invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide (B32628) group and the nitrogen of the pyridine (B92270) ring, highlighting them as potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity and stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates a higher polarizability and a greater ease of undergoing chemical reactions. From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness, which further quantify the molecule's reactivity.

Table 2: Hypothetical FMO Properties and Reactivity Descriptors (Illustrative) Note: This table is for illustrative purposes only, as specific data for this compound was not found.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Global Hardness (η) | 2.35 |

Electron Density Distribution and Orbital Contributions

The analysis of the HOMO and LUMO also involves examining the distribution of electron density within these orbitals. Visualizing the lobes of the HOMO and LUMO indicates which atoms or functional groups are primarily involved in electron donation and acceptance.

For this compound, the HOMO is likely to be distributed over the pyridine ring and the acetamide group, indicating these are the primary sites for electron donation. The LUMO, on the other hand, might be localized more on the pyridine ring, particularly near the electron-withdrawing chloro and iodo substituents, suggesting this is the region most likely to accept electrons in a reaction. Understanding these distributions is crucial for predicting regioselectivity in chemical reactions.

Reaction Mechanism Modeling via Computational Methods

Computational methods can be employed to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the transition states—the highest energy points along the reaction pathway—and the intermediate species.

Transition State Calculations for Key Reactions

For a hypothetical reaction, such as the displacement of the iodide by a nucleophile, transition state calculations would elucidate the bond-breaking and bond-forming processes. The calculations would reveal the activation energy barrier, providing insight into the reaction kinetics. The nature of the transition state, whether it is more reactant-like or product-like, could also be determined, offering deeper understanding of the reaction mechanism according to Hammond's postulate.

Energy Profiles and Kinetic Parameters

Comprehensive energy profiles and specific kinetic parameters for reactions involving this compound have not been extensively reported. An energy profile for a chemical reaction plots the change in potential energy as reactants are converted into products. By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction pathway can be mapped.

From the computed energy profile, key kinetic parameters can be derived. The activation energy (Ea) is the energy difference between the reactants and the transition state, which is a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction. The enthalpy of reaction (ΔH) can also be determined from the energy difference between the products and reactants, indicating whether a reaction is exothermic or endothermic.

Interactive Data Table: Hypothetical Kinetic Parameters This table presents a hypothetical set of kinetic parameters that could be obtained from computational analysis.

| Reaction Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Ea) | Data not available | kJ/mol |

| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available | kJ/mol |

Non-Covalent Interactions and Halogen Bonding in Molecular Design

The structure of this compound features both chlorine and iodine atoms, which are capable of participating in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In the solid state or in solution, the iodine and chlorine atoms of this compound could form halogen bonds with other Lewis basic sites, such as the oxygen or nitrogen atoms of neighboring molecules or solvent molecules. These interactions can play a crucial role in determining the crystal packing of the molecule and can be exploited in the design of supramolecular assemblies and functional materials.

Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are instrumental in characterizing and quantifying these non-covalent interactions. These analyses can identify bond critical points associated with halogen bonds and estimate their interaction energies. The directionality of halogen bonds also makes them a valuable tool in crystal engineering and rational drug design.

Interactive Data Table: Potential Halogen Bond Donors and Acceptors

| Atom/Group | Role in Halogen Bonding |

|---|---|

| Iodine (I) | Strong Halogen Bond Donor |

| Chlorine (Cl) | Moderate Halogen Bond Donor |

| Carbonyl Oxygen (O) | Halogen Bond Acceptor |

| Pyridine Nitrogen (N) | Halogen Bond Acceptor |

| Amide Nitrogen (N-H) | Hydrogen Bond Donor |

N 6 Chloro 2 Iodopyridin 3 Yl Acetamide As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel Substituted Pyridine (B92270) Derivatives

The differential reactivity of the C-I and C-Cl bonds in N-(6-Chloro-2-iodopyridin-3-yl)acetamide is the cornerstone of its application in creating novel substituted pyridines. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. rsc.orgnih.gov This predictable selectivity enables the targeted functionalization of the C-2 position, while leaving the C-6 chloro substituent intact for subsequent transformations.

This chemoselectivity is particularly valuable in popular cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.netorganic-chemistry.orgorganic-chemistry.org By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively couple a wide range of aryl, heteroaryl, alkynyl, and vinyl groups at the C-2 position. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between the C-2 position of the pyridine ring and various aryl or vinyl boronic acids or esters. mdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The resulting 2-aryl-6-chloropyridine derivatives are valuable intermediates for pharmaceuticals and materials science. arkat-usa.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, allowing for the introduction of terminal alkynes at the C-2 position. organic-chemistry.orgresearchgate.net This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The resulting 2-alkynyl-6-chloropyridine derivatives are precursors to a variety of linear, rigid structures and can be used in the synthesis of more complex heterocyclic systems. researchgate.net

Heck Coupling: The Heck reaction allows for the vinylation of the C-2 position by reacting the iodo-pyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This introduces a carbon-carbon double bond, which can be further functionalized.

The table below outlines representative conditions for the selective Suzuki-Miyaura coupling at the C-2 position.

| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 89 |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 85 |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 81 |

Application in the Construction of Fused Heterocyclic Systems

This compound is a valuable precursor for constructing N-fused heterocyclic systems, which are core structures in many biologically active molecules. nih.govresearchgate.net The strategic placement of the acetamido group adjacent to the reactive C-2 position, along with the C-6 chloro group, provides multiple avenues for intramolecular cyclization reactions.

One common strategy involves an initial cross-coupling reaction at the C-2 position to introduce a functional group capable of participating in a subsequent ring-closing reaction. For example, a Sonogashira coupling with a propargyl alcohol derivative could install a side chain that, after modification, facilitates an intramolecular cyclization. The nitrogen of the acetamido group or the pyridine ring itself can act as the nucleophile to form a new five- or six-membered ring, leading to the formation of pyrido-fused heterocycles.

Another approach involves the intramolecular cyclization of derivatives formed from the chloroacetamide moiety. While N-aryl 2-chloroacetamides are known to undergo cyclization to form various heterocyclic systems, the N-pyridyl analogue offers unique possibilities. nih.govresearchgate.net For instance, after a nucleophilic substitution at the C-6 position introduces a suitable tether, the acetamide (B32628) nitrogen can participate in an intramolecular amination or amidation reaction to construct a fused ring system. Photochemical methods involving chloroacetamide precursors have also been shown to yield complex indole-fused systems, suggesting another potential pathway for derivatized this compound. researchgate.net

Role in Multi-Step Synthesis of Complex Nitrogen-Containing Molecules

In the context of multi-step synthesis, this compound functions as a key intermediate or "scaffold" that allows for the controlled and sequential introduction of molecular complexity. Its utility lies in the orthogonal reactivity of its functional groups, enabling a synthetic route where each site can be addressed independently.

A typical synthetic sequence might involve:

Selective C-2 Functionalization: A palladium-catalyzed cross-coupling reaction at the highly reactive C-I bond to introduce a key structural fragment.

Amide Modification: The acetamido group can be hydrolyzed to the free amine (6-chloro-2-substituted-pyridin-3-amine), which can then be acylated, alkylated, or used in the formation of other heterocyclic rings. Alternatively, the acetyl group can be retained as a protecting group.

C-6 Functionalization: The less reactive C-Cl bond can be targeted in a final step, either through another cross-coupling reaction under more forcing conditions or via nucleophilic aromatic substitution (SNAr).

This stepwise approach provides chemists with precise control over the final structure, making it possible to build libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery or to synthesize complex natural products containing a 2,3,6-trisubstituted pyridine core.

Strategic Disconnection in Retrosynthetic Planning

From a retrosynthetic perspective, this compound is a valuable synthon for a 2,3,6-trisubstituted pyridine. When planning the synthesis of a complex target molecule containing this motif, a chemist can identify this building block and simplify the synthetic challenge considerably.

The key strategic disconnections for this molecule are:

Amide Bond: The most apparent disconnection is the amide linkage, which retrosynthetically leads to the precursor 6-Chloro-2-iodopyridin-3-amine and an acetylating agent like acetyl chloride. The amine itself is a known compound, making this a practical synthetic step. bldpharm.com

C-I Bond at C-2: This bond is recognized as a handle for a late-stage carbon-carbon or carbon-heteroatom bond formation via cross-coupling. In retrosynthesis, disconnecting this bond reveals a simpler 6-chloro-3-acetamidopyridine precursor and the corresponding organometallic or terminal alkyne coupling partner.

C-Cl Bond at C-6: This bond is identified as a secondary reactive site. Disconnecting this bond retrosynthetically points to a nucleophilic aromatic substitution or a second cross-coupling reaction.

By recognizing this compound as a potential starting material, a synthetic plan can be designed to be more convergent and efficient. The pre-installed and differentially reactive halogens allow for a modular assembly of the target molecule, where different fragments can be coupled sequentially and selectively.

Structure Reactivity Relationships and Analog Design

Impact of Halogen Identity (Chloro vs. Iodo) on Reaction Outcomes

Specific research detailing the differential reactivity of the chloro and iodo substituents in N-(6-Chloro-2-iodopyridin-3-yl)acetamide is not available. In general, the carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodo group a better leaving group in nucleophilic aromatic substitution reactions. Therefore, it could be anticipated that reactions involving the displacement of a halogen would preferentially occur at the 2-position (iodo) over the 6-position (chloro). However, the precise reaction outcomes would be highly dependent on the specific reaction conditions and the nature of the attacking nucleophile.

Stereoelectronic Effects of Substituents on Pyridine (B92270) Ring Reactivity

A detailed study on the stereoelectronic effects of the combined substituents (6-chloro, 2-iodo, and 3-acetamide) on the reactivity of the pyridine ring in this compound has not been published. The two halogen atoms are strong -I (inductive) and weak +M (mesomeric) substituents, which generally deactivate the pyridine ring towards electrophilic attack and activate it towards nucleophilic attack. The acetamido group at the 3-position has a more complex influence, with the nitrogen atom capable of a +M effect and the carbonyl group exerting a -I effect. The interplay of these electronic effects would create a unique electron density distribution on the pyridine ring, but without specific computational or experimental data, a precise description of its reactivity profile remains speculative.

Rational Design of Analogues with Tuned Reactivity Profiles

While the rational design of bioactive molecules is a major field of chemical research, there are no specific studies in the public domain that describe the use of this compound as a scaffold for the rational design of analogues with tuned reactivity profiles. The differential reactivity of the two halogen atoms could theoretically be exploited to selectively introduce a variety of functional groups at either the 2- or 6-position, allowing for the systematic modification of the molecule's properties. However, without foundational reactivity studies, any such analogue design would be based on general principles rather than on specific knowledge of the target compound's behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.